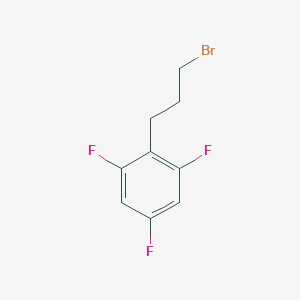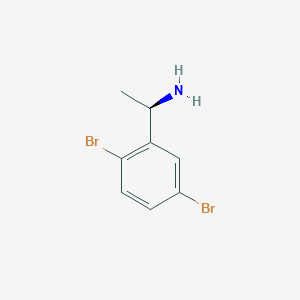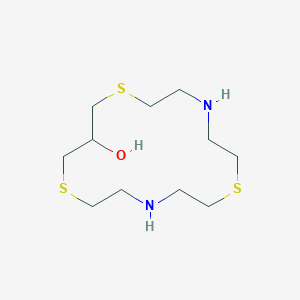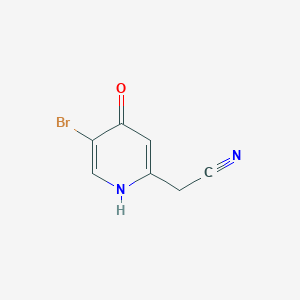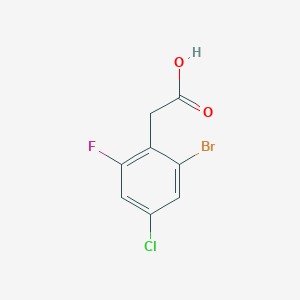![molecular formula C6H2Cl2N2S B12975152 4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
4,6-Dichlorothiazolo[5,4-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichlorothiazolo[5,4-c]pyridine is a heterocyclic compound that features a fused thiazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of chlorine atoms at positions 4 and 6 of the thiazole ring enhances its reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichlorothiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 4,6-dichloropyrimidines with thioamides under specific conditions. For instance, the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride can yield 4,6-dichloropyrimidines, which can then be further reacted with thioamides to form the desired thiazolo[5,4-c]pyridine structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4,6-Dichlorothiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions are less frequently documented but may involve standard oxidizing or reducing agents.
Major Products Formed: The major products formed from substitution reactions include derivatives with various functional groups replacing the chlorine atoms. These derivatives can exhibit different biological activities and properties.
科学的研究の応用
作用機序
The mechanism of action of 4,6-Dichlorothiazolo[5,4-c]pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase, a key enzyme involved in cell signaling pathways . The binding of these compounds to the enzyme’s active site can inhibit its activity, leading to downstream effects on cell proliferation and survival.
類似化合物との比較
4,6-Dichlorothiazolo[5,4-c]pyridine can be compared with other thiazolo[5,4-c]pyridine derivatives and related heterocyclic compounds:
Similar Compounds: Thiazolo[4,5-b]pyridines, thiazolo[5,4-b]pyridines, and other fused thiazole-pyridine systems.
Uniqueness: The presence of chlorine atoms at positions 4 and 6 distinguishes this compound from other similar compounds.
特性
分子式 |
C6H2Cl2N2S |
|---|---|
分子量 |
205.06 g/mol |
IUPAC名 |
4,6-dichloro-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C6H2Cl2N2S/c7-4-1-3-5(6(8)10-4)11-2-9-3/h1-2H |
InChIキー |
USMDDGWJIHKYKR-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(N=C1Cl)Cl)SC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




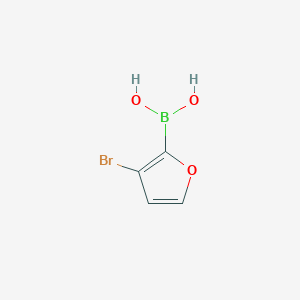
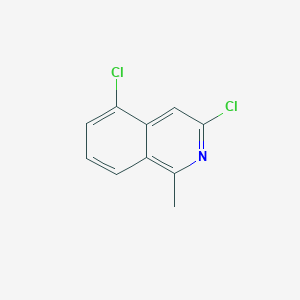
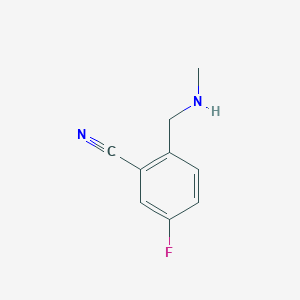

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)

